2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl substituent at the pyrazine ring and a sulfanyl-linked acetamide group terminating in a 2-(trifluoromethyl)phenyl moiety. Its structural complexity combines a heterocyclic core with halogenated and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymatic or receptor-based pathways .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4OS/c22-14-7-5-13(6-8-14)17-11-18-20(26-9-10-29(18)28-17)31-12-19(30)27-16-4-2-1-3-15(16)21(23,24)25/h1-11H,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXTBDOOZEOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a key regulator of the cell cycle and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. The downstream effects of this include the potential induction of apoptosis, or programmed cell death.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.93 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 438.93 g/mol |
| Molecular Formula | C22H19ClN4O2S |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains. In a study evaluating several novel compounds, some exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis . This suggests that our compound could potentially possess similar anti-tubercular activity.
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of compounds featuring sulfanyl groups. For example, compounds containing sulfamoyl functionalities have demonstrated significant inhibition against acetylcholinesterase (AChE) and urease . The presence of such functional groups in our compound may indicate a potential for enzyme inhibition, which is critical in therapeutic applications.
Case Studies and Research Findings
- Case Study on Antitubercular Activity :
- Enzyme Inhibition Studies :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile is best contextualized by comparing it to derivatives with variations in substituents, heterocyclic frameworks, or functional groups. Key structural analogs and their properties are outlined below:
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Heterocyclic Framework Modifications
Functional Group Comparisons
- Thioether Linkage (Sulfanyl): Present in the target compound and analogs like those in and . This group enhances stability compared to ethers and may facilitate interactions with cysteine residues in enzymes .
- Trifluoromethyl Phenyl: The 2-(trifluoromethyl)phenyl group in the target compound contrasts with methylsulfanyl () or nitro substituents (). Trifluoromethyl is known to improve membrane permeability and resistance to oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
